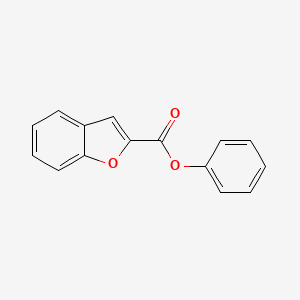

![molecular formula C16H14N4O2S B5672653 2-(1,3-benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5672653.png)

2-(1,3-benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(1,3-benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available literature .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 137-140°C. It is insoluble in water but soluble in organic solvents such as alcohol and ether .Applications De Recherche Scientifique

Antibacterial Agents

Compounds containing the benzothiazole moiety have been designed and synthesized as potential antibacterial agents. The structural versatility of benzothiazole allows for the creation of various derivatives that can be tested against a range of Gram-positive and Gram-negative bacteria. The antibacterial activity is often assessed through in vitro screenings and quantitative structure-activity relationship (QSAR) models .

Anti-tubercular Agents

Derivatives of benzothiazole have been explored for their potential as anti-tubercular agents. These compounds are evaluated against Mycobacterium tuberculosis strains to determine their efficacy. The goal is to find novel compounds that can combat tuberculosis, especially multidrug-resistant strains, by inhibiting key bacterial functions .

Herbicidal Activity

Benzothiazole derivatives have also been investigated for their use as herbicides. By modifying the benzothiazole core, researchers aim to develop new compounds with potent herbicidal activity. These studies involve assessing the phytotoxicity of the compounds against various plant species to determine their effectiveness as weed control agents .

Anticancer Activity

The benzothiazole scaffold is a part of many antitumor drugs, mainly acting as inhibitors of tyrosine kinase receptors. Overexpression of these receptors is observed in various cancers. Therefore, benzothiazole derivatives are studied for their potential to serve as anti-invasive agents with activity against solid tumors, metastatic bone disease, and leukemia .

Sedative and Analgesic Effects

Some benzothiazole derivatives have been reported to possess sedative and analgesic properties. These compounds are synthesized and tested for their ability to alleviate pain and induce sedation. The pharmacological profile of these derivatives is determined through animal models and clinical trials .

Anti-inflammatory Agents

The anti-inflammatory potential of benzothiazole derivatives is another area of interest. These compounds are synthesized and evaluated for their ability to reduce inflammation in various disease models. The effectiveness of these agents is measured by their ability to inhibit inflammatory markers and provide relief from symptoms .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-6-propyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-2-5-9-8-11(21)13-14(17-9)19-20(15(13)22)16-18-10-6-3-4-7-12(10)23-16/h3-4,6-8H,2,5H2,1H3,(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHUDTDDKLJUCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)NN(C2=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-benzothiazol-2-yl)-4-hydroxy-6-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-ethyl-1,3,4-oxadiazol-2-amine](/img/structure/B5672583.png)

![5-{[(cyclopropylmethyl)thio]methyl}-1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-1,2,4-triazole](/img/structure/B5672596.png)

![Thiophene-2-carboxylic acid [(4,5-dihydro-thiazol-2-ylcarbamoyl)-methyl]-amide](/img/structure/B5672600.png)

![1-{2-[(3R*,4R*)-3-(hydroxymethyl)-4-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5672603.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5672604.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5672610.png)

![2-(benzyloxy)-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5672630.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5672645.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5672661.png)

![N,2-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5672666.png)